aTAG 2139
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Overview
Description
aTAG 2139 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as anilino, piperidinyl, isoindolyl, and quinoline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aTAG 2139 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core quinoline structure, followed by the introduction of the anilino and pyridinyl groups. The final steps involve the attachment of the piperidinyl and isoindolyl moieties through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the complex multi-step process efficiently.
Chemical Reactions Analysis
Types of Reactions
aTAG 2139 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
aTAG 2139 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of aTAG 2139 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-anilino-6-morpholino-1,3,5-triazin-2-yl: A compound with a similar anilino group but different core structure.
4-anilino-6,7-dialkoxyquinoline-3-carbonitrile: Shares the quinoline core but has different substituents.
4-anilino-2-phenylpyrimidine: Contains an anilino group and pyrimidine core, differing in the overall structure.
Uniqueness
aTAG 2139 is unique due to its combination of functional groups and complex structure, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C42H38N8O8 |
---|---|
Molecular Weight |
782.81 |
IUPAC Name |
4-anilino-6-[6-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]-N-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C42H38N8O8/c1-43-38(53)29-22-47-30-14-12-24(20-28(30)37(29)48-26-8-3-2-4-9-26)25-13-15-31(46-21-25)39(54)45-19-6-5-18-44-35(52)23-58-33-11-7-10-27-36(33)42(57)50(41(27)56)32-16-17-34(51)49-40(32)55/h2-4,7-15,20-22,32H,5-6,16-19,23H2,1H3,(H,43,53)(H,44,52)(H,45,54)(H,47,48)(H,49,51,55) |
InChI Key |
IKLCDLVLZPLJRR-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)C4=CN=C(C=C4)C(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
aTAG 2139, aTAG2139, aTAG-2139, CFT2139, CFT-2139, CFT 2139 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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